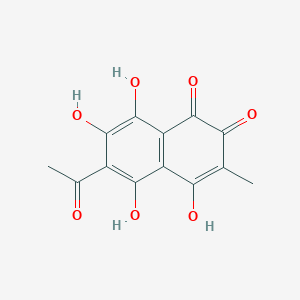![molecular formula C5H6N4O2S B14504306 [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid CAS No. 64499-99-6](/img/structure/B14504306.png)
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid: is a chemical compound that belongs to the class of tetrazine derivatives. Tetrazines are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the tetrazine ring in the structure of this compound contributes to its distinct reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Acetic Acid Functionalization: The acetic acid moiety can be incorporated through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound can be incorporated into polymers and materials with unique electronic and optical properties.
Biology
Bioconjugation: The tetrazine ring can participate in bioorthogonal click chemistry reactions, enabling the labeling and tracking of biomolecules in living systems.
Drug Development: The compound’s unique structure can be explored for the development of novel therapeutic agents.
Medicine
Imaging: The compound can be used in the development of imaging agents for diagnostic purposes, such as positron emission tomography (PET) tracers.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazine ring can undergo bioorthogonal reactions with strained alkenes and alkynes, forming stable covalent bonds. This property is exploited in bioconjugation and imaging applications. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
類似化合物との比較
Similar Compounds
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]benzoic acid: Features a benzoic acid moiety, providing unique properties for material science applications.
Uniqueness
Bioorthogonal Reactivity: The tetrazine ring’s ability to undergo rapid and selective reactions with strained alkenes and alkynes sets it apart from other compounds.
特性
CAS番号 |
64499-99-6 |
|---|---|
分子式 |
C5H6N4O2S |
分子量 |
186.19 g/mol |
IUPAC名 |
2-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetic acid |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-8-6-3(7-9-5)2-4(10)11/h2H2,1H3,(H,10,11) |
InChIキー |
YJLGBXZOHHUFIT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(N=N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)

![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)



![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)


![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)


